molecular formula C22H20ClN5O2S B3399160 N-(2-chlorobenzyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide CAS No. 1040632-69-6

N-(2-chlorobenzyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide

Cat. No.: B3399160
CAS No.: 1040632-69-6
M. Wt: 453.9 g/mol
InChI Key: LIOZGYOYCZJVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-d][1,2,4]triazin-2-yl structure, followed by the introduction of the 4-ethylphenyl group. The final steps involve the attachment of the 2-chlorobenzyl group and the thioacetamide moiety under controlled conditions. Common reagents used in these reactions include chlorinating agents, thioacetic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-chlorobenzyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-((8-(4-methylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide
  • N-(2-chlorobenzyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)propionamide

Uniqueness

N-(2-chlorobenzyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide stands out due to its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activities

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[2-(4-ethylphenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-2-14-7-9-15(10-8-14)18-11-19-21(30)25-26-22(28(19)27-18)31-13-20(29)24-12-16-5-3-4-6-17(16)23/h3-11H,2,12-13H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOZGYOYCZJVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorobenzyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorobenzyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-chlorobenzyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide
Reactant of Route 4
N-(2-chlorobenzyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-chlorobenzyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-chlorobenzyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.